![molecular formula C18H15N3O2S B14975258 N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide](/img/structure/B14975258.png)
N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the benzamide and phenylcarbamoyl groups via nucleophilic substitution and acylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and maximizing the use of raw materials through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s biological activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can generate a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylcarbamoyl chloride: This compound shares the phenylcarbamoyl moiety but lacks the thiazole and benzamide groups.
Diphenylcarbamoyl chloride: Similar in having a carbamoyl group but differs in the overall structure and functional groups.
Uniqueness
N-{4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is unique due to its combination of a thiazole ring, benzamide group, and phenylcarbamoyl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(19-14-9-5-2-6-10-14)11-15-12-24-18(20-15)21-17(23)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,22)(H,20,21,23) |
InChI Key |
KRPDOXGTHGJVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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